N-Isopropyl Carvedilol-d6
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Overview
Description
N-Isopropyl Carvedilol-d6 is a deuterated derivative of Carvedilol, a non-selective beta-adrenergic antagonist. This compound is primarily used in scientific research due to its stable isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. The molecular formula of this compound is C27H26D6N2O4, and it has a molecular weight of 454.59 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl Carvedilol-d6 involves the incorporation of deuterium atoms into the Carvedilol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with Carvedilol and perform a deuterium exchange reaction using deuterated solvents such as deuterated methanol or deuterated water under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of deuterated reagents, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to isolate the deuterated compound from any non-deuterated impurities .
Chemical Reactions Analysis
Types of Reactions: N-Isopropyl Carvedilol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-Isopropyl Carvedilol-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Carvedilol in biological systems.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Carvedilol.
Drug Interaction Studies: Used to investigate potential interactions between Carvedilol and other drugs.
Biological Research: Employed in studies related to cardiovascular diseases and beta-adrenergic receptor functions
Mechanism of Action
N-Isopropyl Carvedilol-d6, like Carvedilol, exerts its effects by blocking beta-adrenergic receptors. This action inhibits the binding of norepinephrine and epinephrine, leading to a decrease in heart rate and blood pressure. Additionally, Carvedilol has alpha-1 adrenergic blocking activity, which contributes to vasodilation and further reduction in blood pressure. The dual action on beta and alpha-1 receptors makes it effective in treating conditions such as hypertension and heart failure .
Comparison with Similar Compounds
Carvedilol: The non-deuterated parent compound.
N-Isopropyl Carvedilol: The non-deuterated analog.
Other Beta-Blockers: Such as Metoprolol, Atenolol, and Propranolol.
Uniqueness: N-Isopropyl Carvedilol-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This isotopic labeling distinguishes it from other beta-blockers and even from its non-deuterated analogs, making it a valuable tool in scientific research .
Properties
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[1,1,1,3,3,3-hexadeuteriopropan-2-yl-[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUBFKUWSKDUMH-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857890 |
Source
|
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl][(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-40-6 |
Source
|
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl][(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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